Cas no 910403-89-3 (6-Aminoheptan-1-ol)

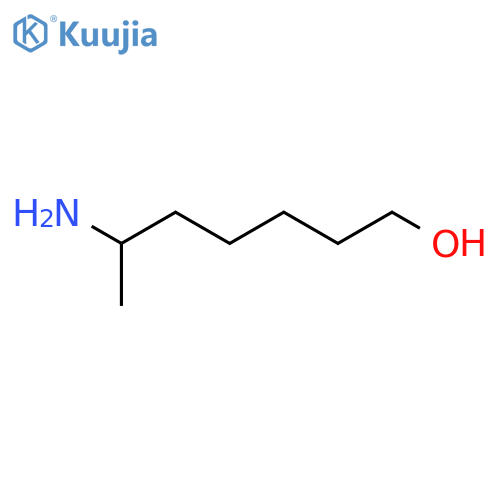

6-Aminoheptan-1-ol structure

商品名:6-Aminoheptan-1-ol

6-Aminoheptan-1-ol 化学的及び物理的性質

名前と識別子

-

- AKOS006288970

- 910403-89-3

- 6-aminoheptan-1-ol

- EN300-7434582

- 6-amino-1-heptanol

- SCHEMBL21411588

- 6-Aminoheptan-1-ol

-

- インチ: 1S/C7H17NO/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3

- InChIKey: YMEBREFRBIOYCD-UHFFFAOYSA-N

- ほほえんだ: OCCCCCC(C)N

計算された属性

- せいみつぶんしりょう: 131.131014166g/mol

- どういたいしつりょう: 131.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 5

- 複雑さ: 56.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 46.2Ų

6-Aminoheptan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7434582-0.25g |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 0.25g |

$367.0 | 2024-05-24 | |

| Enamine | EN300-7434582-5.0g |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 5.0g |

$2152.0 | 2024-05-24 | |

| Aaron | AR028GOC-50mg |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 50mg |

$265.00 | 2025-02-16 | |

| Aaron | AR028GOC-250mg |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 250mg |

$530.00 | 2025-02-16 | |

| 1PlusChem | 1P028GG0-250mg |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 250mg |

$516.00 | 2024-04-20 | |

| Aaron | AR028GOC-2.5g |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 2.5g |

$2025.00 | 2025-02-16 | |

| Aaron | AR028GOC-100mg |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 100mg |

$379.00 | 2025-02-16 | |

| 1PlusChem | 1P028GG0-10g |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 10g |

$4006.00 | 2024-04-20 | |

| Enamine | EN300-7434582-0.5g |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 0.5g |

$579.0 | 2024-05-24 | |

| Enamine | EN300-7434582-10.0g |

6-aminoheptan-1-ol |

910403-89-3 | 95% | 10.0g |

$3191.0 | 2024-05-24 |

6-Aminoheptan-1-ol 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

910403-89-3 (6-Aminoheptan-1-ol) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量